

Technical Guide: Physicochemical Profiling of 5-Chloro-2-ethoxy-benzenemethanamine

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Compound of Interest

Compound Name: 5-Chloro-2-ethoxy-benzenemethanamine

Cat. No.: B13624551

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Executive Summary

5-Chloro-2-ethoxy-benzenemethanamine (CAS: 938241-06-6), also known as 5-chloro-2-ethoxybenzylamine, is a substituted benzylamine derivative often utilized as a fragment in medicinal chemistry for G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

Understanding its ionization constant (pKa) and lipophilicity (LogP) is critical for predicting its pharmacokinetic behavior, specifically blood-brain barrier (BBB) penetration and lysosomal trapping potential.

Summary of Physicochemical Values:

Parameter	Value (Consensus Predicted)	Experimental Method (Gold Standard)	Critical Note
pKa (Basic)	8.88 ± 0.10	Potentiometric Titration (OECD 112)	Lower than benzylamine (9.33) due to 5-Cl inductive effects.
LogP (Neutral)	2.45 ± 0.30	HPLC Method (OECD 117)	Moderate lipophilicity; optimal for oral bioavailability.
LogD (pH 7.4)	0.95 - 1.20	Shake Flask (OECD 107)	>95% ionized at physiological pH.

Structural Analysis & Theoretical Underpinning

To understand the experimental behavior of this molecule, we must first analyze the electronic environment of the ionizable center.

The Ionization Center (pKa)

The molecule is a primary amine attached to a benzylic carbon. The parent compound, benzylamine, has a pKa of 9.33. The shift to ~8.88 in **5-Chloro-2-ethoxy-benzenemethanamine** is driven by substituent effects on the benzene ring:

- **5-Chloro Substituent (Meta-position relative to amine):** Chlorine acts as an electron-withdrawing group (EWG) via the inductive effect (-I). This destabilizes the protonated ammonium cation () by pulling electron density away from the ring, thereby increasing acidity (lowering pKa).
- **2-Ethoxy Substituent (Ortho-position):** The ortho-ethoxy group exerts a complex "Ortho Effect." While alkoxy groups are resonance donors, the steric bulk interferes with the solvation shell of the ammonium ion. Additionally, the oxygen atom can form an intramolecular hydrogen bond with the ammonium protons, which would typically stabilize

the cation; however, the net inductive withdrawal from the oxygen atom generally lowers the pKa slightly in benzylamine systems.

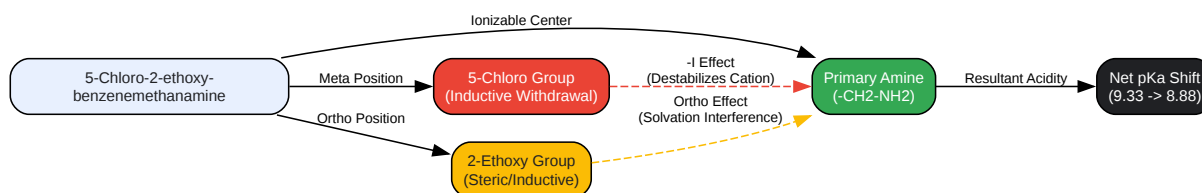
Lipophilicity (LogP)

The partition coefficient (LogP) is additive based on fragment contributions:

- Benzylamine Base: LogP \approx 1.09
- Chloro Group (+Cl): +0.71 (Increases hydrophobicity)
- Ethoxy Group (+OEt): +0.50 (Increases hydrophobicity)
- Ortho Correction: -0.1 to -0.2 (Steric crowding reduces water surface area interaction)
- Net Calculation:

Structural Logic Diagram

The following diagram illustrates the electronic vectors influencing the amine's basicity.



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Figure 1: Structural Activity Relationship (SAR) map detailing the electronic pressures reducing the pKa relative to the benzylamine parent.

Experimental Determination Protocols

As an application scientist, relying solely on prediction is insufficient for regulatory filing or precise lead optimization. The following protocols are self-validating systems designed to

generate defensible data.

Determination of pKa: Potentiometric Titration (OECD 112)

Potentiometry is the "Gold Standard" for substances with water solubility

M.

Reagents:

- 0.1 M HCl and 0.1 M KOH (standardized).
- 0.15 M KCl (Ionic Strength Adjuster - ISA).
- Argon or Nitrogen gas (High Purity).

Protocol Workflow:

- System Preparation: Calibrate the pH electrode (glass/Ag/AgCl) using four buffers (pH 1.68, 4.01, 7.00, 10.01) at 25°C.
- Blank Titration: Titrate the electrolyte solution (0.15 M KCl) to determine the exact difference between the theoretical and observed standard electrode potential ().
- Sample Titration: Dissolve ~3-5 mg of **5-Chloro-2-ethoxy-benzenemethanamine** in 20 mL of 0.15 M KCl. (If solubility is an issue, use a methanol/water co-solvent method and extrapolate to 0% methanol via the Yasuda-Shedlovsky equation).
- Data Acquisition: Titrate with 0.1 M HCl from pH 11.0 down to pH 2.5. Collect data points every 0.1 pH unit.

Self-Validation Step:

“

The Bjerrum plot (\bar{n} vs. pH) must yield a slope of -1 at the half-neutralization point. If the slope deviates, check for electrode drift or carbonate contamination.

Determination of LogP: HPLC Method (OECD 117)

For compounds with ionizable groups like this amine, the Shake Flask method (OECD 107) is prone to emulsion errors. The HPLC method is faster and robust.

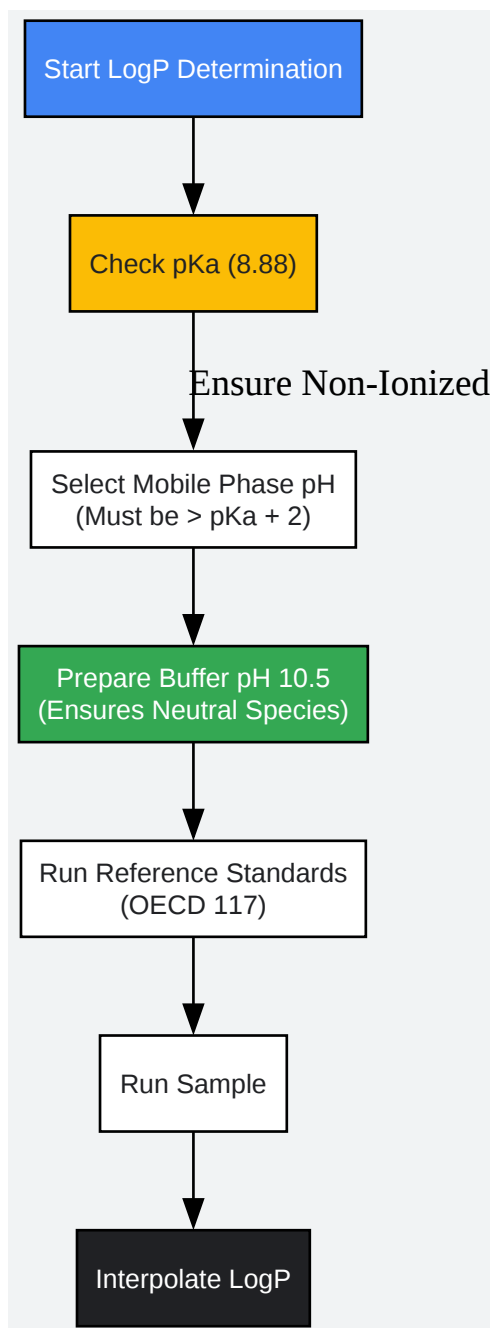
Protocol Workflow:

- Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), end-capped to prevent amine tailing.
- Mobile Phase: Methanol/Water (75:25) buffered at pH 10.5 (using ammonium hydroxide/ammonium chloride).
 - Why pH 10.5? To ensure the amine (pKa ~8.88) is in its neutral (uncharged) state. Measuring LogP of a charged species yields LogD, not LogP.
- Reference Standards: Inject a calibration mix of 6 compounds with known LogP values spanning the expected range (e.g., Toluene, Ethylbenzene, Naphthalene).
- Calculation:

Construct a calibration curve of

vs.

. Interpolate the sample's LogP.



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Figure 2: Decision tree for selecting the correct pH conditions for HPLC-based LogP determination.

Biopharmaceutical Implications

The interplay between the pKa (8.[1]88) and LogP (2.45) dictates the molecule's behavior in the body.

LogD Profile (Distribution Coefficient)

While LogP is a constant, LogD varies with pH.

- At Stomach pH (1.2): The amine is 100% protonated (

).

LogD will be

.^[2]^[3] High solubility, low passive permeability.

- At Blood pH (7.4):

Even at physiological pH, the molecule exists primarily as a cation.

Blood-Brain Barrier (BBB) Permeability

Central Nervous System (CNS) drugs generally require a LogD

between 1 and 3.

- With a LogD

of ~-0.95, this molecule is on the borderline of BBB permeability.

- The high basicity (pKa 8.88) suggests it may be a substrate for lysosomal trapping (lysosomotropism), potentially leading to high volume of distribution (

) but slower clearance.

References

- OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 112: Dissociation Constants in Water." OECD iLibrary. [\[Link\]](#)
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